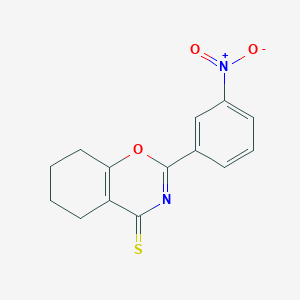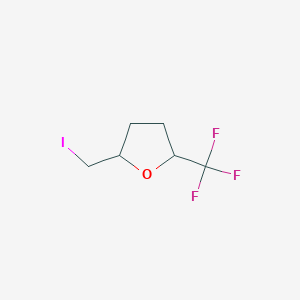
2-(Iodomethyl)-5-(trifluoromethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Iodomethyl)-5-(trifluoromethyl)oxolane” is a type of organic compound that contains an oxolane ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The trifluoromethoxy group is the chemical group –O– CF 3, which can be seen as a methoxy group –O– CH 3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds often involves trifluoromethylation reactions, which are important transformations in the research and development of drugs, agrochemicals, and functional materials . A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported, which allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of “this compound” would be expected to contain an oxolane ring, with a trifluoromethoxy group and an iodomethyl group attached . The trifluoromethoxy group is the chemical group –O– CF 3 .Chemical Reactions Analysis
Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . These reactions often involve an oxidation/reduction process of trifluoromethyl-containing compounds .Aplicaciones Científicas De Investigación
Electrophilic Trifluoromethylthiolating Agents
Fluorinated compounds, especially those containing the trifluoromethylthio group (-SCF3), have significant importance in pharmaceuticals, agrochemicals, and materials science due to their lipophilicity and chemical stability. A study by Shao et al. (2015) discusses the development of new electrophilic trifluoromethylthiolating reagents that facilitate the late-stage installation of the trifluoromethylthio group into molecules. These reagents are designed to be shelf-stable and highly reactive, broadening the scope for synthesizing trifluoromethylthiolated compounds under mild conditions without requiring strong acids or suffering from limited substrate scope and toxicity issues Shao et al., 2015.
Structural Characterization and Reactivity
The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine has been explored by Chernov'yants et al. (2011), revealing the formation of a novel n–σ* complex. This study provides insight into the structural characterization and potential reactivity of such complexes, which may be applied in the synthesis of novel organic compounds with potential pharmacological activities Chernov'yants et al., 2011.
Oxidative Addition and Cycloaddition Reactions
Shainyan et al. (2014) demonstrated the application of trifluoromethanesulfonamide in the oxidative system for generating diverse organic structures, including trans-2,5-bis(iodomethyl)-1-(trifluoromethylsulfonyl)pyrrolidine and 3,8-bis(trifluoromethylsulfonyl)-3,8-diazabicyclo[3.2.1]octane. These findings suggest the potential for novel synthetic routes in organic chemistry, utilizing the reactivity of iodomethyl and trifluoromethyl groups Shainyan et al., 2014.
High-Pressure Reactions with Cyclic Ethers
Taguchi et al. (1988) explored the high-pressure reaction of oxiranes with carbon disulfide, leading to the formation of 1,3-dithiolane-2-thiones and oxathiolane derivatives. This study showcases the application of high-pressure chemistry in modifying cyclic ethers, potentially opening new pathways for the synthesis of compounds with varied functional groups, including the iodomethyl and trifluoromethyl units Taguchi et al., 1988.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(iodomethyl)-5-(trifluoromethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3IO/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEZTVDNPKFRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CI)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2126177-81-7 |
Source


|
| Record name | 2-(iodomethyl)-5-(trifluoromethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)
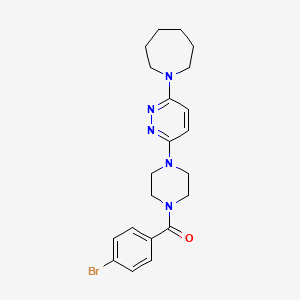
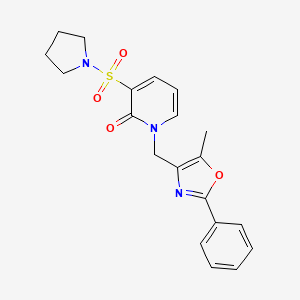
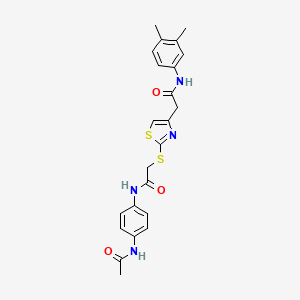
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2873309.png)
![tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate](/img/structure/B2873310.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide](/img/structure/B2873311.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)
![(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873317.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2873318.png)
